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Compound of Interest

6-Morpholinobenzo[d]thiazol-2-
Compound Name:
amine

cat. No.: B1331860

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 2-
aminobenzothiazole derivatives against established therapeutic agents. The information
presented is based on a comprehensive review of published experimental data, offering a
valuable resource for researchers investigating this versatile class of compounds. Due to the
limited publicly available data on the specific compound 6-Morpholinobenzo[d]thiazol-2-
amine, this guide focuses on the broader class of 2-aminobenzothiazole derivatives, for which
a substantial body of research exists.

Anticancer Activity: A Potent New Frontier

Numerous studies have highlighted the significant cytotoxic effects of 2-aminobenzothiazole
derivatives against a range of human cancer cell lines. Their mechanism of action is frequently
attributed to the inhibition of key signaling pathways crucial for cancer cell proliferation and
survival, such as the PI3BK/AKT/mTOR and VEGFR-2 pathways.

Quantitative Comparison of Anticancer Activity

The following table summarizes the 50% inhibitory concentration (ICso) values of representative
2-aminobenzothiazole derivatives against various cancer cell lines, compared to the standard
chemotherapeutic agent, Doxorubicin. Lower ICso values indicate greater potency.
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Note: ICso values can vary between studies due to different experimental conditions.

Signaling Pathways in Anticancer Activity
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/ Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4",
fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBCO05", fontcolor="#202124"]; PIP2
[label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid,
penwidth=1]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124",
style=solid, penwidth=1]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR
[label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell
Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Aminobenzothiazole [label="2-Aminobenzothiazole\nDerivatives", shape=invhouse,
fillcolor="#EA4335", fontcolor="#FFFFFF"];

I/l Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates"”, fontsize=8,
fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [dir=none, style=dashed,
color="#5F6368"]; PIP3 -> AKT [label=" activates"”, fontsize=8, fontcolor="#5F6368",
color="#5F6368"]; AKT -> mTOR [label=" activates", fontsize=8, fontcolor="#5F6368",
color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Aminobenzothiazole -> PI3K
[label="inhibits", arrowhead=tee, color="#EA4335"];

caption [label="PI3K/AKT/mTOR Signaling Pathway Inhibition", shape=plaintext,
fontname="Arial", fontsize=12, fontcolor="#202124"]; } .enddot

Caption: PI3BK/AKT/mTOR Signaling Pathway Inhibition.[8][9][10][11][12]

/ Nodes VEGF [label="VEGF", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124",
style=solid, penwidth=1]; VEGFR?2 [label="VEGFR-2", fillcolor="#FBBCO05",
fontcolor="#202124"]; Downstream [label="Downstream\nSignaling\n(e.g., PLCy, PI3K/AKT)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="2-
Aminobenzothiazole\nDerivatives", shape=invhouse, fillcolor="#EA4335",
fontcolor="#FFFFFF"];

I/l Edges VEGF -> VEGFR2 [label=" binds", fontsize=8, fontcolor="#5F6368", color="#5F6368"];
VEGFR2 -> Downstream [label=" activates", fontsize=8, fontcolor="#5F6368",
color="#5F6368"]; Downstream -> Angiogenesis [color="#5F6368"]; Aminobenzothiazole ->
VEGFR2 [label=" inhibits", arrowhead=tee, color="#EA4335"];
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caption [label="VEGFR-2 Signaling Pathway Inhibition", shape=plaintext, fontname="Arial",
fontsize=12, fontcolor="#202124"]; } .enddot

Caption: VEGFR-2 Signaling Pathway Inhibition.[13][14][15][16][17]

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which
is an indicator of cell viability.[18][19][20][21]

Experimental Workflow
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MTT Assay Workflow for Cytotoxicity
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Caption: MTT Assay Workflow for Cytotoxicity.

Detailed Steps:

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000
to 10,000 cells per well and incubated for 24 hours to allow for attachment.

o Compound Treatment: The cells are then treated with various concentrations of the 2-
aminobenzothiazole derivatives or standard drugs and incubated for 48-72 hours.

o MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution is added to each well.

» Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the
yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization
solution (e.g., DMSO or isopropanol).
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o Absorbance Measurement: The absorbance is measured using a microplate reader at a
wavelength of 570 nm. The intensity of the purple color is directly proportional to the number
of viable cells.

Antimicrobial Activity: A Promising Alternative to
Conventional Antibiotics

Certain 2-aminobenzothiazole derivatives have demonstrated significant antibacterial and
antifungal properties against a variety of pathogenic microorganisms. Their mechanism of
action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.

Quantitative Comparison of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial effectiveness.
The table below compares the MIC values (in ug/mL) of representative 2-aminobenzothiazole
derivatives with a standard antibiotic, Ciprofloxacin, and an antifungal, Fluconazole. Lower MIC
values indicate greater potency.

Staphylococcu

Escherichia Candida
S aureus ) )
Compound/Dr coli (Gram- albicans
(Gram- . Reference(s)
ug . negative) MIC (Fungus) MIC
positive) MIC
(ng/mL) (ng/imL)
(ng/mL)
2-
Aminobenzothiaz
o - - 4-8 [22]
ole Derivative
(Compound 1n)
2-
Aminobenzothiaz
o - - 4-8 [22]
ole Derivative
(Compound 10)
Ciprofloxacin 0.12->8 <0.06 - >8 Not Applicable [23][24][25][26]
Fluconazole Not Applicable Not Applicable 12.5-50 [27]
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Note: MIC values can vary between studies due to different strains and testing conditions.

Mechanism of Antimicrobial Action

/ Nodes DNA_Gyrase [label="DNA Gyrase\n(Topoisomerase Il)", fillcolor="#FBBCO05",
fontcolor="#202124"]; DNA_Replication [label="DNA Replication &\nRepair", shape=ellipse,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="2-
Aminobenzothiazole\nDerivatives", shape=invhouse, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Bacterial_Cell_Death [label="Bacterial Cell Death", shape=ellipse,
fillcolor="#EA4335", fontcolor="#FFFFFF"];

/ Edges DNA_Gyrase -> DNA_Replication [label=" enables", fontsize=8, fontcolor="#5F6368",
color="#5F6368"]; Aminobenzothiazole -> DNA_Gyrase [label=" inhibits", arrowhead=tee,
color="#EA4335"]; DNA_Replication -> Bacterial_Cell_Death [style=dashed, arrowhead=none,
color="#5F6368"]; DNA_Gyrase -> Bacterial_Cell_Death [label=" inhibition leads to",
style=dashed, arrowhead=vee, color="#EA4335"];

caption [label="Inhibition of Bacterial DNA Gyrase", shape=plaintext, fontname="Arial",
fontsize=12, fontcolor="#202124"]; } .enddot

Caption: Inhibition of Bacterial DNA Gyrase.[28][29][30][31][32]

Experimental Protocol: Broth Microdilution for MIC
Determination

This method is a gold standard for determining the minimum inhibitory concentration (MIC) of
an antimicrobial agent against a specific microorganism.[33][34][35][36][37]

Experimental Workflow

" 5. Determine MIC
2,' ol q Sancubag 43 Qbsewe oy (Lowest concentration Broth Microdilution Workflow for MIC
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Caption: Broth Microdilution Workflow for MIC.
Detailed Steps:

» Serial Dilution: A two-fold serial dilution of the 2-aminobenzothiazole derivative is prepared in
a liquid growth medium in a 96-well microtiter plate.

 Inoculation: Each well is inoculated with a standardized suspension of the test
microorganism.

 Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours
for bacteria).

o Observation: After incubation, the wells are visually inspected for turbidity, which indicates
microbial growth.

e MIC Determination: The MIC is the lowest concentration of the compound at which no visible
growth of the microorganism is observed.

Conclusion

The 2-aminobenzothiazole scaffold represents a promising platform for the development of
novel therapeutic agents with potent anticancer and antimicrobial activities. The data presented
in this guide highlight the potential of these derivatives to outperform or serve as viable
alternatives to existing treatments. Further research, including in vivo studies and lead
optimization, is warranted to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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